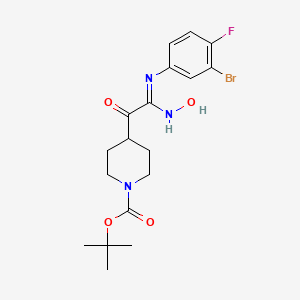
N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions.
Introduction of the Boc protecting group: This step involves the protection of the piperidine nitrogen to prevent unwanted side reactions.
Bromination and fluorination: The aromatic ring is functionalized with bromine and fluorine atoms using specific halogenation reactions.
Coupling reactions: The final step involves coupling the functionalized aromatic ring with the piperidine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Hydrolysis: Removal of the Boc protecting group under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use in drug discovery and development.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetamide
- N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetohydrazide
Uniqueness
N-(3-Bromo-4-fluorophenyl)-N’-hydroxy-2-(1-Boc-4-piperidinyl)-2-oxoacetimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
tert-butyl 4-[2-(3-bromo-4-fluorophenyl)imino-2-(hydroxyamino)acetyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrFN3O4/c1-18(2,3)27-17(25)23-8-6-11(7-9-23)15(24)16(22-26)21-12-4-5-14(20)13(19)10-12/h4-5,10-11,26H,6-9H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTAGQZGQRMBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=NC2=CC(=C(C=C2)F)Br)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














